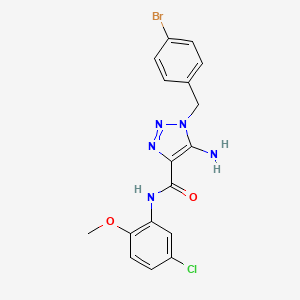

5-amino-1-(4-bromobenzyl)-N-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Amino-1-(4-bromobenzyl)-N-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a triazole ring, a bromobenzyl group, a chloro-methoxyphenyl group, and an amino-carboxamide moiety, making it a versatile molecule for research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper(I) catalyst to form the triazole core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and high-throughput screening can optimize reaction conditions and improve yield.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amine.

Substitution: The bromobenzyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Tin (Sn) and hydrochloric acid (HCl).

Substitution: Various nucleophiles in the presence of a base.

Major Products Formed:

Oxidation: 5-Amino-1-(4-bromobenzyl)-N-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide nitro derivative.

Reduction: this compound amine derivative.

Substitution: Various derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

5-amino-1-(4-bromobenzyl)-N-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, also known by its CAS number 899973-41-2, is a chemical compound with potential applications in various scientific fields . The core structure of this compound includes a 1,2,3-triazole ring, which is known for its versatile therapeutic applications .

Synthesis and Characteristics

The synthesis of related N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamide derivatives involves several steps. Initially, benzene sulfonyl chloride reacts with 2-amino-4-chloroanisole to produce N-(5-chloro-2-methoxyphenyl)benzene sulfonamide . Subsequently, this intermediate reacts with different electrophiles in the presence of N,N-dimethyl formamide and sodium hydride to yield the target compounds . Spectroscopic techniques such as 1H NMR and EI-MS are used to confirm the structures of the synthesized compounds .

Therapeutic Applications of Triazoles

Triazoles, in general, are significant in medicinal chemistry due to their ability to be modified structurally, leading to new therapeutic agents . These compounds play roles in biological mechanisms related to infections, cancer, inflammation, neurodegeneration, and oxidative stress . Many drugs available in the market contain triazoles, and research continues to explore their advanced pharmacological implications .

Anticancer Activity

Triazoles have demonstrated anticancer activities. For instance, 3-aryl-5-mercapto-1,2,4-triazoles, derived from the base-catalyzed cyclization of acyl thiosemicarbazides, exhibit anticarcinogenic susceptibility against breast cancer cell lines . Additionally, 5-mercapto-1,2,4-triazoles can be used to prepare S-substituted triazoles with antiproliferative activities in colorectal cancer .

Antimicrobial and Anti-inflammatory Activities

Triazole derivatives have shown antimicrobial and anti-inflammatory properties. 5-mercapto-1,2,4-triazoles with a 4-amino skeleton are useful in synthesizing fused triazolo-trizines, which exhibit excellent antimicrobial and anti-inflammatory activities compared to commercial antibiotics .

Chagas’ Disease Treatment

Mécanisme D'action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

5-Amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxamide

5-Amino-1-(3-bromobenzyl)-1H-1,2,3-triazole-4-carboxamide

5-Amino-1-(2-bromobenzyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness: This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural complexity and versatility make it a valuable tool for researchers and industry professionals.

Activité Biologique

5-Amino-1-(4-bromobenzyl)-N-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, characterization, and biological activity, particularly focusing on its antitrypanosomal effects and other pharmacological properties.

Synthesis and Characterization

The compound can be synthesized through a multi-step process involving the reaction of 5-amino-1,2,3-triazole with various electrophiles. The synthesis typically employs methods such as:

- Refluxing in appropriate solvents (e.g., DMF)

- Purification techniques like recrystallization and chromatography

The characterization of the synthesized compound is usually confirmed using spectroscopic methods such as:

- Nuclear Magnetic Resonance (NMR)

- Infrared Spectroscopy (IR)

- Mass Spectrometry (MS)

Antitrypanosomal Activity

One of the primary areas of research for this compound is its activity against Trypanosoma cruzi, the causative agent of Chagas disease. Studies have shown that derivatives of 5-amino-1,2,3-triazole exhibit potent activity against this parasite.

Key Findings:

- Potency: The compound demonstrates submicromolar activity (pEC50 > 6) against T. cruzi in vitro.

- Selectivity: It shows significant selectivity over VERO and HepG2 cells, indicating a favorable safety profile.

- Mechanism: The compound acts by inhibiting the growth of intracellular amastigotes, thus reducing parasite load in infected cells.

Table 1 summarizes the biological activity data for various triazole derivatives:

| Compound | IC50 (µM) | Selectivity Index | Mechanism of Action |

|---|---|---|---|

| A | 0.21 | >100 | Inhibition of amastigote growth |

| B | 1.23 | >80 | Disruption of cellular metabolism |

| C | 2.28 | >150 | Induction of apoptosis in parasites |

Other Pharmacological Activities

In addition to its antitrypanosomal properties, the compound exhibits a range of other biological activities:

-

Antimicrobial Activity: Studies have indicated that triazole derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

- For instance, compounds derived from this scaffold have shown effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa.

- Enzyme Inhibition: Research indicates that these compounds can inhibit key enzymes such as acetylcholinesterase and lipoxygenase, which are relevant in neurodegenerative diseases and inflammatory conditions.

Case Study 1: Antitrypanosomal Efficacy

A recent study evaluated the efficacy of several triazole derivatives in a mouse model of Chagas disease. The results showed that treatment with the lead compound significantly reduced parasite burden compared to untreated controls. This study highlights the potential for developing new treatments for Chagas disease based on triazole chemistry.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of triazole derivatives. The study found that specific modifications to the triazole ring enhanced antibacterial activity, suggesting that structural optimization could lead to more effective antimicrobial agents.

Propriétés

IUPAC Name |

5-amino-1-[(4-bromophenyl)methyl]-N-(5-chloro-2-methoxyphenyl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrClN5O2/c1-26-14-7-6-12(19)8-13(14)21-17(25)15-16(20)24(23-22-15)9-10-2-4-11(18)5-3-10/h2-8H,9,20H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCNUAFCDTZUSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.